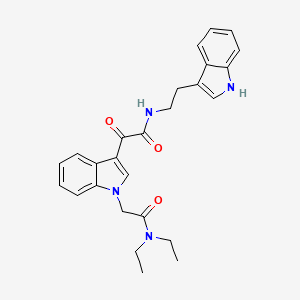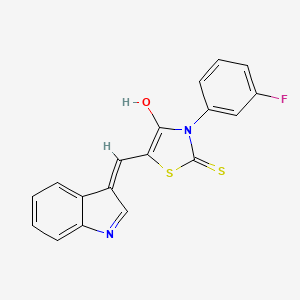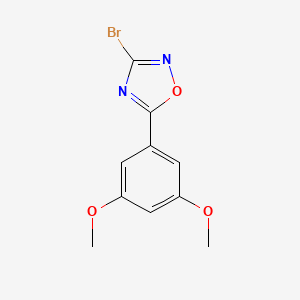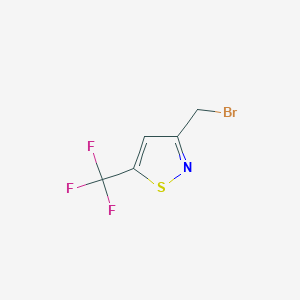
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Cannabinoid Receptor Type 2 Ligands
Indol-3-yl-oxoacetamides, a category closely related to the chemical , have been synthesized and evaluated as potent and selective ligands for cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).
2. Synthetic Approaches in Organic Chemistry
Research on the hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles, which are structurally related to the compound of interest, demonstrates the utility of these compounds in the field of organic synthesis (Sobenina et al., 2010).
3. Antimicrobial Applications
Compounds derived from indole, a structural component of the chemical , have shown potential antimicrobial activity. This is evident in the synthesis and evaluation of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides (Prasad, 2017).
4. Antioxidant and Neuroprotective Effects
Indole derivatives have been explored for their antioxidant and neuroprotective effects. Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have shown potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress (Pachón-Angona et al., 2019).
5. Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with the compound , has shown potential as novel antiallergic compounds (Menciu et al., 1999).
6. Cancer Tyrosine Kinase Imaging
Compounds similar to the one have been synthesized for potential use as PET tracers in imaging cancer tyrosine kinase (Wang et al., 2005).
7. Anti-Inflammatory and Analgesic Applications
Indole derivatives have been developed as potential anti-inflammatory agents with reduced gastrointestinal toxicities and significant nitric oxide releasing activity, suggesting a role in pain management and inflammation control (Bhandari et al., 2010).
8. Indole Alkaloids from Marine Bacteria
Indole alkaloids, which are related to the compound of interest, have been isolated from marine bacteria, showing the diversity and potential of indole-based compounds in various applications (Gang et al., 2013).
9. Anticancer Activity
Research on carboxamide derivatives with structures similar to the compound has shown potential anticancer activity, providing insights into their bioactivity and interaction with cancer targets (Al-Otaibi et al., 2022).
10. Serotonin Receptor Modulation
Studies on 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, structurally similar to the compound , demonstrate their interaction with serotonin receptors, suggesting their potential in treating neurological disorders (Ibrahim et al., 2017).
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJXXMNZHPLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)



![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)



![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)